molecular formula C20H25ClN2O5.C6H6O3S B192989 Amlodipine besylate CAS No. 111470-99-6

Amlodipine besylate

Cat. No. B192989
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-UHFFFAOYSA-N
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Description

Amlodipine besylate is a long-acting calcium channel blocker used to treat hypertension (high blood pressure) and angina (chest pain). It works by affecting the movement of calcium into the cells of the heart and blood vessels .


Synthesis Analysis

The synthesis of Amlodipine besylate involves the addition of methylamine solution to the reaction kettle, followed by the addition of phthaloyl amlodipine with stirring. The mixture is stirred at a temperature of 25 °C for more than 20 hours .


Molecular Structure Analysis

Amlodipine besylate exists in four solid forms: anhydrate, monohydrate, dihydrate, and amorphous. These forms have been characterized based on single-crystal and powder X-ray diffraction, thermal, spectroscopic, microscopic, and solubility measurements .


Chemical Reactions Analysis

Amlodipine besylate undergoes degradation under various conditions. For instance, total degradation of amlodipine besylate was achieved in 5 mol/L NaOH at 80 °C for 6 hours .


Physical And Chemical Properties Analysis

Amlodipine besylate has a molecular weight of 567.05 and is soluble in DMSO. It is available in the form of tablets and liquid . It crystallizes in two stable crystal forms, an anhydrate and a monohydrate .

Scientific Research Applications

  • Combination with Other Antihypertensive Drugs

    Amlodipine besylate has been studied for use in fixed-dose combinations with other antihypertensive drugs. It was found that its bitterness could be efficiently masked by combining it with valsartan, an approach beneficial for patient compliance (Kojima et al., 2019).

  • Spectrophotometric Estimation in Tablet Forms

    Research has been conducted on the development of simple, economical, accurate, and precise methods for the simultaneous estimation of amlodipine besylate and other drugs like losartan potassium in tablet dosage forms using UV spectroscopy (Masih et al., 2014).

  • Antioxidant Properties and Molecular Docking Studies

    Investigations using quantum computational techniques have been performed to study the antioxidant properties of amlodipine besylate. These studies include molecular docking to understand its interaction with biological receptors, such as Monoamine oxidase B (Hussan et al., 2019).

  • Impact on Fertility and Testicular Histology

    There has been research on the potential impact of amlodipine besylate on fertility, particularly in male Wistar rats. It was observed that higher doses could impair fertility and affect testicular histology (Akinlolu et al., 2013).

  • Bioequivalence Studies

    Studies have compared the bioequivalence of different salt forms of amlodipine, such as amlodipine maleate and amlodipine besylate, in healthy volunteers. These findings suggest that both salts are bioequivalent and can be used interchangeably in clinical practice (Mignini et al., 2007).

  • Bone Marrow Morphology Impact

    The effects of prolonged oral administration of amlodipine besylate on the morphology of bone marrow in adult male Wistar rats were studied, revealing dose-dependent degeneration and lyses of erythrocytes and leukocytes (Adelaja et al., 2017).

  • Treatment of Hypertension in Cats

    Amlodipine besylate has been used to treat systemic hypertension in cats, demonstrating its effectiveness and safety as an oral treatment in veterinary medicine (Henik et al., 1997).

  • Formulation and Characterization of Fast Disintegrating Tablets

    Research on developing fast disintegrating tablets of amlodipine besylate to improve patient compliance has been conducted, focusing on the use of super disintegrants like Crospovidone and Sodium starch glycolate (Raj & Dube, 2012).

  • Transdermal Drug Delivery System Development

    The development of a transdermal drug delivery system for amlodipine base, prepared from its besylate salt, has been researched, exploring the permeation of the drug through skin and its potential for clinical use (McDaid & Deasy, 1996).

  • Treatment of Renal Failure and Hypertension

    A study investigated the effects of amlodipine besylate combined with traditional Chinese medicine on the treatment of renal failure and hypertension, revealing its potential in reducing systolic and diastolic pressure and improving symptoms (Feng et al., 2019).

Safety And Hazards

Amlodipine besylate may cause side effects such as dizziness, drowsiness, swelling of legs or ankles, irregular heartbeat, muscle stiffness, stomach pain, and nausea . It is advised to avoid contact with skin and eyes, avoid dust formation, and not to ingest or breathe dust .

Future Directions

Amlodipine besylate is used to treat high blood pressure and prevent chest pain. It is recommended to take this medicine only as directed by a doctor. Drinking alcohol can further lower blood pressure and may increase certain side effects of amlodipine . If you are being treated for high blood pressure, keep using amlodipine even if you feel well .

properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2043909
Record name Amlodipine besylate
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Molecular Weight

567.1 g/mol
Source PubChem
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Product Name

Amlodipine Besylate

CAS RN

111470-99-6
Record name Amlodipine besylate
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Record name AMLODIPINE BESYLATE
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Record name Amlodipine besylate
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Synthesis routes and methods I

Procedure details

68.8 gm (0.122 mole, 95.2% de) R (+) amlodipine hemi L(+) tartarate mono DMSO solvate prepared as per example-2 was suspended in aqueous isopropanol (70 ml IPA: 250 ml distilled water) and a solution of benzene sulfonic acid (21.28 gm of 90% technical grade, 0.122 mole) in 1150 ml water was added. The reaction mixture was stirred for 2 hrs and the slurry was filtered, washed with distilled water, hexane, the solid was dried under vac. at 40° C. till constant weight to give R(+) amlodipine besylate (66.74 gm, 89.1% yield) 98.7 ee by chiral HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.28 g
Type
reactant
Reaction Step Two
Name
Quantity
1150 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
89.1%

Synthesis routes and methods II

Procedure details

68.8 gm (0.122 mole, 95.2% de) R (+) Amlodipine hemi L (+) tartarate mono DMSO solvate prepared as per example 1 was suspended in aqueous isopropanol (90 ml IPA: 250 ml distilled water) and a solution of benzene sulfonic acid (19.35 gm of 90% technical grade, 0.110 mole) in 150 ml water was added. The reaction mixture was stirred for 2 hrs and the slurry was filtered, washed with distilled water, hexane, the solid was dried under vac. at 40° C. till constant weight to give R(+) amlodipine besylate (51.6 gm, 69.4% yield) 99.3 ee by chiral HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
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19.35 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
69.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,000
Citations
G Ananchenko, J Novakovic, J Lewis - Profiles of Drug Substances …, 2012 - Elsevier
A review on physical and chemical properties, methods of preparation and analysis, as well as pharmacodynamics and pharmacokinetics of amlodipine besylate (3-ethyl 5-methyl (4RS)…
Number of citations: 44 www.sciencedirect.com
A Abdoh, MM Al‐Omari, AA Badwan… - Pharmaceutical …, 2004 - Taylor & Francis
… of amlodipine besylate in its solid formulations with various drug excipients. The various factors affecting amlodipine besylate … 1:1 mixtures of amlodipine besylate and an excipient are …
Number of citations: 83 www.tandfonline.com
HM Abdel-Wadood, NA Mohamed… - Spectrochimica Acta Part …, 2008 - Elsevier
Two simple and sensitive spectrofluorometric methods have been developed and validated for determination of amlodipine besylate (AML) in tablets. The first method was based on the …
Number of citations: 111 www.sciencedirect.com
RA Henik, PS Snyder, LM Volk - Journal of the American …, 1997 - meridian.allenpress.com
Amlodipine besylate, a calcium channel blocker, was used to treat (mean +/- standard deviation [SD], 127 +/- 68 days) 12 cats with systemic hypertension. Amlodipine was administered …
Number of citations: 110 meridian.allenpress.com
A Pare, SK Yadav, UK Patil - Research journal of pharmacy and …, 2008 - indianjournals.com
… Amlodipine besylate effervescent floating tablets were developed in ten different … release of Amlodipine besylate spread over 24 hours and whereas Amlodipine besylate released from …
Number of citations: 89 www.indianjournals.com
L Szabo, V Chiş, A Pîrnău, N Leopold, O Cozar… - Journal of Molecular …, 2009 - Elsevier
… Our value obtained for amlodipine besylate is significantly higher than that obtained for instance in the case of anion–cation or ion–water interactions in ionic liquids [33], [34]. …
Number of citations: 41 www.sciencedirect.com
VG Dongre, SB Shah, PP Karmuse, M Phadke… - … of pharmaceutical and …, 2008 - Elsevier
A simple, precise, specific and accurate reverse phase HPLC method has been developed for the simultaneous determination of metoprolol succinate (MS) and amlodipine besylate (AB…
Number of citations: 170 www.sciencedirect.com
GY Narmada, K Mohini, B Prakash Rao… - 2009 - digibug.ugr.es
… The objective of this research was to formulate fast dissolving tablet of amlodipine besylate … was no physico-chemical interaction between amlodipine besylate and other excipients. All …
Number of citations: 76 digibug.ugr.es
WJ Elliott, EA Bistrika - Expert opinion on drug safety, 2018 - Taylor & Francis
… Amlodipine besylate has so far been combined with 9 other … The efficacy of perindopril arginine + amlodipine besylate in … arginine (3.5 mg) + amlodipine besylate (2.5 mg) was superior …
Number of citations: 23 www.tandfonline.com
N Rahman, M Singh, MN Hoda - Il Farmaco, 2004 - Elsevier
… for the determination of amlodipine besylate have been proposed. … on the interaction of amlodipine besylate with ammonium … determination of amlodipine besylate in commercial tablets. …
Number of citations: 89 www.sciencedirect.com

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